4-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide
Description
4-Methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide is a benzamide derivative featuring a pyridazine core substituted with a 4-methylpiperazine moiety and a nitro group at the 3-position of the benzamide ring. This compound is structurally related to kinase inhibitors such as ponatinib (AP24534) and imatinib, which target oncogenic kinases like BCR-ABL . Its design incorporates key pharmacophores for kinase binding, including:
- Pyridazine scaffold: Facilitates interactions with kinase hinge regions.
- 4-Methylpiperazine: Enhances solubility and modulates pharmacokinetics.
- 3-Nitrobenzamide group: May influence binding affinity and selectivity through steric and electronic effects.
Properties
IUPAC Name |
4-methyl-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3/c1-16-3-4-18(15-21(16)29(31)32)23(30)24-19-7-5-17(6-8-19)20-9-10-22(26-25-20)28-13-11-27(2)12-14-28/h3-10,15H,11-14H2,1-2H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECWXJBYKPQCKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative and the subsequent formation of the benzamide linkage. One common synthetic route includes:
Preparation of 4-methylpiperazine: : This can be achieved through the reaction of piperazine with methyl iodide under basic conditions.
Formation of the pyridazine core: : The pyridazine ring can be constructed through a cyclization reaction involving appropriate precursors.
Attachment of the phenyl group: : The phenyl group can be introduced via a nucleophilic substitution reaction.
Introduction of the nitro group: : The nitration of the benzene ring can be performed using nitric acid and sulfuric acid.
Formation of the benzamide linkage: : The final step involves the reaction of the nitrobenzene derivative with an amine under condensation conditions to form the benzamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine using reducing agents like iron and hydrochloric acid.
Substitution: : The piperazine ring can undergo substitution reactions with different electrophiles.
Condensation: : The benzamide moiety can participate in condensation reactions with other carbonyl-containing compounds.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Iron powder, hydrochloric acid, hydrogen gas with a catalyst.
Substitution: : Alkyl halides, strong bases.
Condensation: : Carboxylic acids, amines, condensing agents like DCC (dicyclohexylcarbodiimide).
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, hydroxylamines.
Substitution: : Alkylated piperazines.
Condensation: : Amides, imides.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It serves as a versatile intermediate for the synthesis of more complex molecules.
Biology: : It can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: : It has potential as a lead compound in drug discovery, especially in the development of anticancer and anti-inflammatory agents.
Industry: : It can be used in the production of advanced materials and as a building block for various chemical products.
Mechanism of Action
The mechanism by which 4-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. The nitro group and the piperazine ring are key functional groups that can interact with enzymes or receptors in biological systems. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogues
Key Differences in Pharmacological Profiles
Target Selectivity
- Ponatinib vs. Target Compound : Ponatinib’s imidazo[1,2-b]pyridazine group enhances binding to BCR-ABL’s ATP-binding pocket, including the T315I mutant, while the target compound’s pyridazine core may favor alternative kinase interactions .
- Imatinib vs. Target Compound: Imatinib’s pyrimidine ring targets DDR1/2 and BCR-ABL but lacks potency against T315I.
Potency and Resistance
- Ponatinib overcomes the T315I mutation (IC₅₀ = 0.5 nM), whereas the target compound’s nitro substituent position (3-nitro vs. ponatinib’s trifluoromethyl) could alter resistance profiles .
- Nilotinib’s trifluoromethyl group improves BCR-ABL affinity but fails against T315I, highlighting the importance of substituent positioning .
Physicochemical and Pharmacokinetic Properties
- Solubility : The 4-methylpiperazine moiety in the target compound and ponatinib enhances aqueous solubility compared to imatinib’s methylpiperazinylmethyl group .
- Bioavailability : Nitro groups often reduce metabolic stability, suggesting the target compound may require formulation optimization compared to ponatinib .
Biological Activity
4-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide is a compound of interest due to its potential therapeutic applications, particularly in the field of oncology. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₂₉H₃₀N₈O₂
- Molecular Weight : 522.6 g/mol
The structure includes a nitro group, a piperazine moiety, and a pyridazine ring, which are critical for its biological activity.
Research indicates that compounds similar to this compound often act as inhibitors of specific kinases involved in cancer progression.
- Tyrosine Kinase Inhibition : Similar compounds have been shown to inhibit Bcr-Abl tyrosine kinase, which is crucial in the treatment of chronic myeloid leukemia (CML) .
- Plasmodial Kinases : The compound may also target plasmodial kinases, which are emerging as vital targets for antimalarial therapies .
Biological Activity Data
The biological activity of this compound has been evaluated through various assays. Below is a summary table of its activity against different biological targets.
| Target | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|
| Bcr-Abl Tyrosine Kinase | Enzymatic Assay | 45 | |
| PfCDPK1 (Malaria) | Biochemical Screen | 17 | |
| PfPKG (Malaria) | In Vitro Proliferation | 150 |
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Chronic Myeloid Leukemia Treatment : A study demonstrated that derivatives of this compound class effectively reduced Bcr-Abl activity in CML cell lines, leading to decreased cell proliferation and increased apoptosis .
- Antimalarial Activity : In vitro studies showed that compounds with similar structures inhibited the growth of multiple Plasmodium falciparum strains, indicating potential as antimalarial agents .
Q & A
Q. What synthetic strategies are effective for constructing the pyridazine-piperazine core in this compound?
The pyridazine-piperazine scaffold can be synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. Key steps include:
- Piperazine introduction : React 4-methylpiperazine with a halogenated pyridazine derivative (e.g., 3,6-dichloropyridazine) using a polar aprotic solvent (e.g., THF) and a base (e.g., Et₃N) at 60–80°C for 12–24 hours .
- Purification : Column chromatography with gradients of chloroform/methanol (3:1 to 1:1 v/v) effectively isolates intermediates. Confirm stereochemistry via chiral HPLC or X-ray crystallography .
Q. Which analytical methods are critical for structural validation of intermediates and the final compound?
- NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 7.74 ppm for aromatic protons, δ 167.3 ppm for amide carbonyls) confirms regiochemistry and purity .
- Mass spectrometry (ESI-MS) : Detect molecular ions (e.g., m/z 520.6 [M+H]⁺) and fragmentation patterns to verify molecular weight .
- Optical rotation : Measure [α]²⁵D values (e.g., +60.6°) to confirm enantiomeric purity in chiral centers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s kinase inhibition profile?
- Core modifications : Replace the nitro group with electron-withdrawing substituents (e.g., trifluoromethyl) to enhance binding to ATP pockets in kinases like ABL or c-KIT .
- Piperazine substitution : Introduce bulky groups (e.g., 4-fluorophenyl) to improve selectivity over off-target kinases. Validate via KINOMEscan profiling (S Score <0.05 at 1 µM) .
- Biological assays : Use Western blotting to assess inhibition of phosphorylation (e.g., BCR-ABL in K562 cells) and in vivo efficacy in xenograft models (e.g., 50 mg/kg oral dosing, tumor suppression >70%) .
Q. How to resolve contradictions in reaction yields across published protocols?
Q. What methodologies validate target engagement and off-target effects in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm compound binding to kinases by measuring protein thermal stability shifts (ΔTm >3°C) .
- Kinase profiling : Use broad-panel assays (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., DDR1/2 inhibition at IC₅₀ <20 nM) .
- Transcriptomic analysis : RNA-seq in treated cells (e.g., GIST-T1) identifies downstream pathway alterations (e.g., MAPK suppression) .
Methodological Considerations
Q. How to scale up synthesis while maintaining enantiomeric purity?
Q. What in vivo pharmacokinetic (PK) parameters should be prioritized for lead optimization?
- Oral bioavailability : Aim for >30% in rodent models, supported by logP 2–4 and PSA <140 Ų .
- Metabolic stability : Test hepatic microsomal clearance (e.g., t₁/₂ >60 minutes in human liver microsomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
